1-苯基-4-(2,2,2-三氟乙基)哌嗪二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

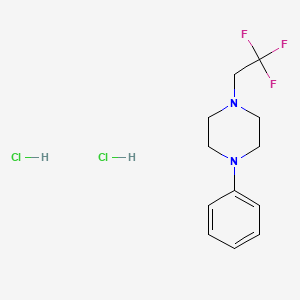

“1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is a white to yellow solid and is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

While specific synthesis methods for “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” were not found, general methods for the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is 317.18 . The monoisotopic mass is 316.072083 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” include a molecular weight of 317.18 , and it appears as a white to yellow solid .科学研究应用

抗肿瘤活性

1,2,4-三嗪衍生物带有哌嗪部分,其结构与指定化合物类似,已经合成并研究了它们的抗肿瘤活性。这些化合物对 MCF-7 乳腺癌细胞表现出有希望的抗增殖作用,突出了哌嗪衍生物在癌症研究中的潜力。使用各种方法(例如 XTT 方法、BrdU 方法和流式细胞术分析)评估了活性,一些衍生物与已知的抗癌药物顺铂相比具有优势 (Yurttaş, Demirayak, Ilgın, & Atlı, 2014)。

药物合成

与 1-苯基-4-(2,2,2-三氟乙基)哌嗪二盐酸盐相关的化合物一直是氟哌啶醇和戊氟利多等神经阻滞剂合成的关键中间体。这些过程通常涉及催化反应,例如铑催化的氢甲酰化,突出了该化合物在复杂药物合成工作中的用途及其对具有中枢神经系统活性的药物开发的贡献 (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001)。

杀虫剂设计

已经使用 1-[(4-氨基苯基)乙基]-4-[3-(三氟甲基)苯基]哌嗪 (PAPP) 等化合物探索了哌嗪支架用于新杀虫剂。这项研究表明该支架在开发新型杀虫剂方面的潜力,这些杀虫剂对农业害虫(如棉铃虫)表现出抑制生长和杀幼虫活性,展示了一种创新的害虫控制方法 (Cai, Li, Fan, Huang, Shao, & Song, 2010)。

降脂活性

哌嗪衍生物还表现出显着的降脂活性,一些化合物在动物模型中显示出降低血清脂质水平的有效功效。这表明它们在治疗高脂血症中的潜在效用,为设计新的治疗剂以管理胆固醇和甘油三酯水平做出了宝贵的见解 (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984)。

血清素受体激动剂

对与 1-苯基-4-(2,2,2-三氟乙基)哌嗪二盐酸盐结构相关的化合物的研究证明了它们作为血清素受体激动剂的潜力。已经研究了此类化合物对大脑中血清素结合和周转的影响,突出了哌嗪衍生物在调节神经递质系统中的作用及其在神经精神疾病中的潜在治疗应用 (Fuller, Snoddy, Mason, & Molloy, 1978)。

作用机制

Target of Action

The primary target of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

The ADME properties of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride Piperazine compounds, in general, are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The molecular and cellular effects of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride are primarily related to its action on the GABA receptors. By acting as a GABA receptor agonist, it can cause flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride . For instance, its storage temperature should be at room temperature in an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.

生化分析

Biochemical Properties

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, acting as a serotonin antagonist and reuptake inhibitor . This interaction affects the serotonin signaling pathway, influencing various physiological processes. Additionally, the compound’s trifluoroethyl group enhances its binding affinity to certain enzymes, making it a valuable tool in enzymatic studies.

Cellular Effects

The effects of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can alter the signaling pathways involved in mood regulation, appetite, and sleep . Furthermore, the compound has been observed to affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth.

Molecular Mechanism

At the molecular level, 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This inhibition leads to prolonged serotonin signaling, which can have various physiological effects. Additionally, the compound can inhibit certain enzymes, altering their activity and affecting downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate serotonin signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as changes in behavior, metabolism, and organ function. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable physiological response.

Metabolic Pathways

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by altering the levels of certain metabolites, influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity, which affects its ability to cross lipid membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and the overall cellular function.

属性

IUPAC Name |

1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJLPRQTKFDNRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

![N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2636893.png)

![Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2636894.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2636906.png)

![N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide](/img/structure/B2636909.png)